2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

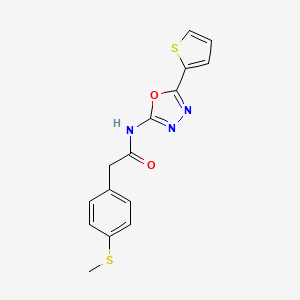

2-(4-(Methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-(methylthio)phenyl group (Fig. 1). This structure combines sulfur-containing aromatic systems (thiophene and methylthiophenyl) with the oxadiazole ring, a scaffold known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthetic routes for analogous compounds suggest that this molecule could be prepared via coupling reactions between a mercapto-oxadiazole intermediate and a substituted chloroacetamide derivative under basic conditions (e.g., potassium carbonate in acetone) .

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-21-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(20-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNVRRYIABYDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative featuring a complex structure that includes a methylthio group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structural formula of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with acetamide precursors under controlled conditions. The methodology often includes the use of solvents such as DMF (dimethylformamide) and can be optimized through microwave irradiation techniques to enhance yields and reduce reaction times.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have been tested against various bacterial strains and fungi, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as yeast-like pathogens such as Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | E. coli | 32 µg/mL |

| 2b | S. aureus | 16 µg/mL |

| 2c | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, compounds containing the oxadiazole ring have been reported to inhibit key enzymes involved in cancer progression, including histone deacetylase (HDAC) and topoisomerase .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4h | A549 (Lung) | <0.14 |

| 4g | C6 (Glioma) | 8.16 |

| 4k | L929 (Fibroblast) | 7.48 |

In one study, derivatives similar to the target compound were tested on A549 human lung cancer cells, revealing significant cytotoxicity with IC50 values ranging from 1.59 to 7.48 µM . The mechanism of action is believed to involve apoptosis induction through caspase activation and mitochondrial membrane depolarization.

The biological activity of oxadiazole derivatives is attributed to their ability to interact with various molecular targets within cells:

-

Enzyme Inhibition : Compounds have shown inhibition of enzymes such as:

- HDAC : Involved in chromatin remodeling and gene expression.

- Topoisomerases : Critical for DNA replication and transcription.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- A study involving a series of oxadiazole-based compounds demonstrated their potential as novel anticancer agents with superior efficacy compared to traditional chemotherapeutics .

- Another investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The incorporation of the thiophene and methylthio groups in the structure of this compound may enhance its efficacy against various cancer cell lines. For instance:

- A study demonstrated that oxadiazole derivatives showed cytotoxic effects on human cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Properties

The presence of sulfur-containing groups in the compound is hypothesized to contribute to its antimicrobial activity. Several studies have reported that similar compounds possess activity against both gram-positive and gram-negative bacteria:

- Compounds with oxadiazole structures have been evaluated for their antibacterial properties, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. The compound could inhibit inflammatory pathways, thereby reducing symptoms associated with chronic inflammatory diseases:

- Research indicates that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. The compound's ability to form stable thin films can be advantageous for:

- Organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport properties are critical for device performance.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its potential as a dopant in conducting polymers is under investigation:

- Studies suggest that the integration of oxadiazole-based compounds into polymer systems can improve conductivity and stability .

Pesticide Development

The synthesis of novel pesticides utilizing oxadiazole frameworks is a growing area of interest. The compound may serve as a lead structure for developing agrochemicals with improved efficacy against pests:

- Research has shown that oxadiazole derivatives can exhibit insecticidal properties against common agricultural pests .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Structural Insights :

- Heterocycle Variation : Replacing oxadiazole with thiazolo-triazole (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.

- Substituent Effects :

- Electron-Donating Groups : Methylthio (-SMe) in the target compound vs. methoxy (-OMe) in CDD-934506 : -SMe increases lipophilicity (logP) and may enhance membrane permeability.

- Aromatic Systems : Thiophene (target) vs. phenyl (CDD-934506): Thiophene’s electron-rich nature may improve π-π stacking with aromatic residues in enzyme active sites.

Physicochemical Properties

- Lipophilicity : The target compound’s logP is predicted to be higher than CDD-934506 (methoxy vs. methylthio), favoring blood-brain barrier penetration.

- Solubility : Thiophene and methylthio groups may reduce aqueous solubility compared to morpholine- or fluorophenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.